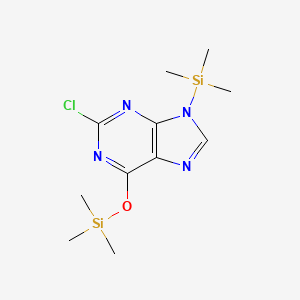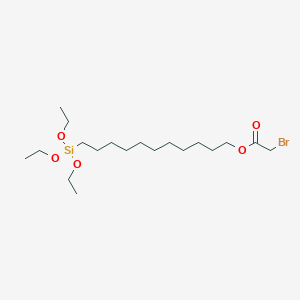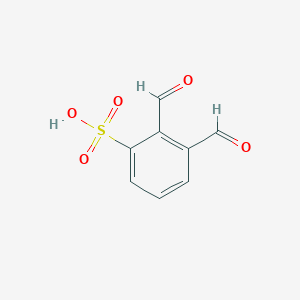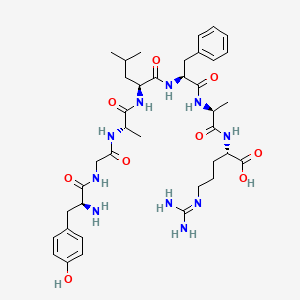![molecular formula C7H9NO2 B12527564 3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole CAS No. 675846-81-8](/img/structure/B12527564.png)
3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a but-3-yn-2-yloxy group attached to the oxazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole typically involves the reaction of an appropriate oxazole precursor with a but-3-yn-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The but-3-yn-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction could produce tetrahydrooxazoles.
Scientific Research Applications
3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The but-3-yn-2-yloxy group can interact with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-2-yloxy)-4,5-dihydro-1,2-oxazole: Similar structure but different substitution pattern.
3-(But-3-yn-1-yl)-4,5-dihydro-1,2-oxazole: Variation in the position of the but-3-yn group.
4,5-Dihydro-1,2-oxazole derivatives: Various derivatives with different functional groups attached to the oxazole ring.
Uniqueness
3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
675846-81-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-but-3-yn-2-yloxy-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-3-6(2)10-7-4-5-9-8-7/h1,6H,4-5H2,2H3 |
InChI Key |
MTOBCYYXXTUTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC1=NOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)


![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)

![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)


![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
